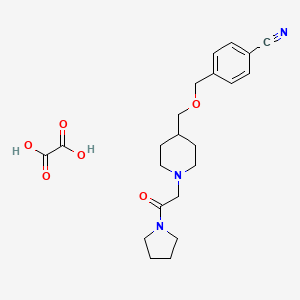
4-(((1-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(((1-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is a common feature in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 214.26 g/mol, a topological polar surface area of 44.1 Ų, and a complexity of 290 . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
- Synthesis and Reactivity : A study detailed the photochemical generation of a dipole leading to the synthesis of a pyrroline derivative. This compound was transformed into a pyrrolidine derivative through ring opening, loss of SO2, and hydrogenation, illustrating a methodology that could potentially apply to compounds like the one (Fischer & Schneider, 1983).
- Biological Evaluation : A novel selective androgen receptor modulator (SARM), featuring a pyrrolidinylbenzonitrile structure similar to the compound of interest, showed anabolic effects on organs like muscles and the CNS, highlighting the potential therapeutic applications of such compounds (Aikawa et al., 2017).
- Electrochromic Applications : The synthesis of electrochromic polymers from dithienylpyrroles, including a derivative structurally related to the compound of interest, was explored for use in high-contrast electrochromic devices. This demonstrates the compound's potential application in smart window technologies and display devices (Su, Chang, & Wu, 2017).
Molecular and Crystal Structures
- Crystallography Studies : Research on hydroxy derivatives of hydropyridine, which share structural similarities with the compound , revealed insights into the influence of intramolecular and intermolecular hydrogen bonds on molecule conformation and packing in crystals. This research can provide foundational knowledge for understanding the solid-state properties of similar compounds (Kuleshova & Khrustalev, 2000).
Material Science and Electrochemistry
- Luminescent Materials : A study on luminescent materials synthesized a series of compounds, including a benzonitrile derivative, demonstrating potential applications in display technologies due to their blue emitting properties. This suggests the possible use of the compound for optoelectronic applications (Ahipa et al., 2014).
Medicinal Chemistry
- Anticancer Activity : Microwave-assisted synthesis of polysubstituted 4H-pyran derivatives, including a compound with a structure akin to the compound of interest, revealed anticancer activity against various human cancer cell lines. This underscores the potential medicinal applications of such compounds in oncology (Hadiyal et al., 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
oxalic acid;4-[[1-(2-oxo-2-pyrrolidin-1-ylethyl)piperidin-4-yl]methoxymethyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2.C2H2O4/c21-13-17-3-5-18(6-4-17)15-25-16-19-7-11-22(12-8-19)14-20(24)23-9-1-2-10-23;3-1(4)2(5)6/h3-6,19H,1-2,7-12,14-16H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLQRHPVCAZXOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2CCC(CC2)COCC3=CC=C(C=C3)C#N.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


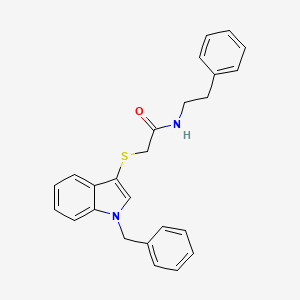

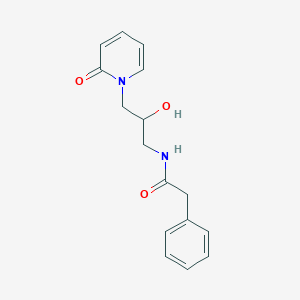
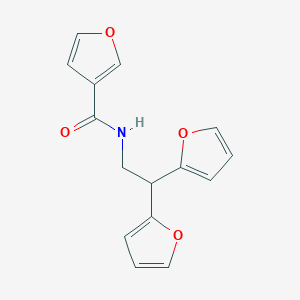
![2-(2-chlorophenyl)-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)acetamide](/img/structure/B2664628.png)
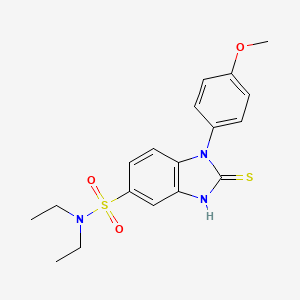
![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,4-dimethylthiophene-2-carboxamide](/img/structure/B2664631.png)
![1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]piperidine-4-carbohydrazide](/img/structure/B2664632.png)
![2,5-dichloro-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2664633.png)
![N-(2-chlorophenyl)-3-[4-(6-methylheptan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide](/img/structure/B2664635.png)
![N~4~-(3-chlorophenyl)-N~6~-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2664636.png)
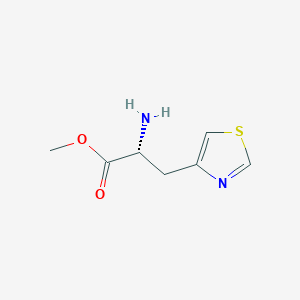
![7,8-Dichloro[1,2,5]thiadiazolo[3,4-f]quinoxaline](/img/structure/B2664638.png)